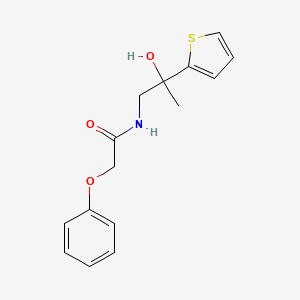

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-phenoxyacetamide

Beschreibung

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-phenoxyacetamide is a synthetic compound with potential applications in various fields of research and industry. This compound features a thiophene ring, a phenoxyacetamide group, and a hydroxypropyl chain, making it a versatile molecule for various chemical reactions and applications.

Eigenschaften

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-15(18,13-8-5-9-20-13)11-16-14(17)10-19-12-6-3-2-4-7-12/h2-9,18H,10-11H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBQJWLXVXUCMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)COC1=CC=CC=C1)(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-phenoxyacetamide typically involves the reaction of 2-phenoxyacetic acid with 2-amino-2-(thiophen-2-yl)propan-1-ol under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The phenoxy group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted phenoxyacetamide derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-phenoxyacetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2-hydroxy-2-(thiophen-2-yl)propyl)cyclopentanecarboxamide

- N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-phenylpropanamide

- N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(phenylsulfonyl)propanamide

Uniqueness

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-phenoxyacetamide is unique due to its combination of a thiophene ring, a phenoxyacetamide group, and a hydroxypropyl chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biologische Aktivität

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-phenoxyacetamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-phenoxyacetamide features a unique combination of a thiophene ring, a phenoxyacetamide group, and a hydroxypropyl chain. This structural arrangement is believed to contribute to its diverse biological activities.

| Property | Details |

|---|---|

| Molecular Formula | C14H15NO3S |

| Molecular Weight | 273.34 g/mol |

| CAS Number | 1351587-16-0 |

| Solubility | Soluble in organic solvents like DMSO |

The biological activity of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-phenoxyacetamide is primarily attributed to its interaction with various molecular targets within biological systems. It is hypothesized that the compound may exert its effects by:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It can bind to receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which may involve disrupting bacterial cell membranes or inhibiting bacterial enzyme activity.

Anticancer Properties

Recent studies have indicated that N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-phenoxyacetamide exhibits promising anticancer activity. For instance, research involving various breast cancer cell lines (MCF-7, SKBR3, MDA-MB-231) demonstrated that the compound induces apoptosis through mechanisms involving the G protein-coupled estrogen receptor (GPER).

Table 1 summarizes the apoptosis rates observed in these studies:

| Cell Line | Apoptosis Rate at 5h | Apoptosis Rate at 48h |

|---|---|---|

| MCF-7 | 68.4% | 54.9% |

| SKBR3 | Not Available | 61.6% |

| MDA-MB-231 | 56.1% | 43.1% |

Antimicrobial Activity

In addition to its anticancer properties, N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-phenoxyacetamide has been investigated for antimicrobial effects. Preliminary assays indicate that the compound can inhibit the growth of certain bacteria and fungi, suggesting potential applications in treating infections.

Case Studies and Research Findings

- Study on Breast Cancer Cells : A study published in PubMed explored the effects of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-phenoxyacetamide on breast cancer cells, revealing significant induction of apoptosis and cell cycle arrest at specific phases (G1/S and G2/M) .

- Chemical Synthesis and Characterization : The synthesis of this compound involves reacting 2-phenoxyacetic acid with 2-amino-2-(thiophen-2-yl)propan-1-ol using coupling agents like DCC and DMAP to form the amide bond . This method highlights its feasibility for large-scale production.

- Comparative Studies with Similar Compounds : Comparative analysis with structurally similar compounds has shown that N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-phenoxyacetamide exhibits unique biological profiles that distinguish it from other thiophene derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-phenoxyacetamide, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization, substitution, and condensation steps. Key considerations include:

- Catalyst Selection : Transition metal catalysts or organocatalysts may improve yields (e.g., palladium for coupling reactions) .

- Solvent Systems : Polar aprotic solvents like DMF or THF are often used to enhance solubility and reaction efficiency .

- Purification : Column chromatography (silica gel) or recrystallization in ethanol/water mixtures can isolate the compound with ≥95% purity .

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via H/C NMR (e.g., hydroxy proton resonance at δ 4.8–5.2 ppm) .

Q. How can spectroscopic techniques confirm the structural identity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Key signals include the thiophen-2-yl protons (δ 6.8–7.5 ppm), phenoxy aromatic protons (δ 6.5–7.0 ppm), and hydroxy group protons (broad singlet near δ 5.0 ppm) .

- IR Spectroscopy : Look for C=O stretch (1680–1720 cm), O–H stretch (3200–3500 cm), and C–S stretch (600–700 cm) .

- Mass Spectrometry : ESI-MS should show [M+H] peaks corresponding to the molecular formula CHNOS (exact mass: 315.09) .

Q. What preliminary assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .

- Anti-inflammatory Assays : Measure COX-2 inhibition via ELISA or prostaglandin E2 (PGE2) suppression in macrophage cell lines (e.g., RAW 264.7) .

- Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HEK-293) to assess IC values .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be elucidated?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in situ FTIR or Raman spectroscopy to identify intermediates .

- Isotopic Labeling : Use O-labeled water or deuterated solvents to trace oxygen/hydrogen transfer in hydroxylation steps .

- Computational Modeling : Apply DFT (B3LYP/6-311+G(d,p)) to map energy barriers and transition states for cyclization .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Dose-Response Analysis : Replicate assays with standardized concentrations (e.g., 1–100 μM) to rule out false positives/negatives .

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may explain discrepancies .

- Receptor Binding Assays : Perform radioligand displacement studies (e.g., H-labeled ligands) to validate target engagement .

Q. How can computational methods optimize its pharmacokinetic properties?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict blood-brain barrier permeability (e.g., with GROMACS) using lipid bilayer models .

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (target: 2–3), aqueous solubility, and CYP450 interactions .

- Docking Studies (AutoDock Vina) : Screen against crystallographic targets (e.g., COX-2 PDB: 5KIR) to prioritize derivatives with higher binding affinity .

Q. What environmental impact assessments are critical for this compound?

- Methodological Answer :

- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) .

- Degradation Studies : Use HPLC-UV to monitor photolytic degradation under simulated sunlight (λ > 290 nm) .

- Bioaccumulation Potential : Calculate bioconcentration factors (BCF) via octanol-water partitioning (logK) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.